tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

Storage stability Protecting-group strategy Logistics

tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate (CAS 1822518-66-0) is the racemic Boc‑protected 3‑aminosuccinimide within the C₉H₁₄N₂O₄ scaffold (molecular weight 214.22). This building block presents a succinimide‑fused pyrrolidine‑2,5‑dione core with a tert‑butyl carbamate (Boc) amine mask, rendering the molecule stable at ambient temperature while enabling predictable deprotection under mild acidic conditions.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
Cat. No. B8269717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)NC1=O
InChIInChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13)
InChIKeyADNLCKRUARJETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate (CAS 1822518-66-0): Procurement-Ready Physicochemical and Storage Profile


tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate (CAS 1822518-66-0) is the racemic Boc‑protected 3‑aminosuccinimide within the C₉H₁₄N₂O₄ scaffold (molecular weight 214.22) . This building block presents a succinimide‑fused pyrrolidine‑2,5‑dione core with a tert‑butyl carbamate (Boc) amine mask, rendering the molecule stable at ambient temperature while enabling predictable deprotection under mild acidic conditions . The commercial material is routinely supplied at 97% purity, making it directly suitable for iterative medicinal‑chemistry workflows without additional purification .

Why Uncritical Substitution of tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate Risks Synthetic Efficiency and Procurement Waste


In‑class 3‑aminosuccinimide carbamates differ fundamentally by their N‑protecting group (e.g., Cbz, Fmoc, Alloc), and these differences translate into quantifiably distinct storage liabilities, deprotection chemistries, and physicochemical properties. Selecting a generic analog without matching these variables can lead to unexpected stability failures during shipping, incompatible deprotection steps in an established sequence, or altered solubility that derails downstream crystallisation or biocatalytic protocols . The quantitative evidence below demonstrates that non‑trivial procurement‑relevant gaps in ambient‑temperature shelf life, price per unit, molecular‑weight‑normalised polarity, and chiral purity exist between the racemic Boc derivative and its closest alternatives.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate


Ambient-Temperature Storage Stability: Room Temperature vs. Mandatory Refrigeration for the Fmoc Analog

The racemic Boc derivative (CAS 1822518-66-0) is shipped and stored at ambient temperature, whereas the closest Fmoc‑protected analog (CAS 174080-12-7) requires continuous refrigerated storage (2–8 °C) . This temperature differential matters operationally: ambient‑stable batches eliminate cold‑chain logistics costs, reduce the risk of freeze‑thaw degradation during customs transit, and allow weighing under normal laboratory humidity without condensation artifacts.

Storage stability Protecting-group strategy Logistics

Procurement Price per 100 mg for Racemic Versatility vs. Single-Enantiomer Premium for the (S)-Boc Analog

The racemic mixture (CAS 1822518-66-0) is available from Fluorochem at £114 per 100 mg, while the (S)-enantiomer (CAS 124842-29-1) is listed at €190 per 100 mg, representing a 67% price premium for the homochiral form . For programmes where chirality is introduced at a later convergent step or where a racemic screen is performed first, the racemic Boc compound provides equivalent core architecture at substantially lower upfront cost.

Procurement economics Chiral building block Cost efficiency

Molecular Weight and Lipophilicity Contrast: Boc (MW 214.22, clogP −0.32) vs. Cbz (MW 248.24, clogP +0.57)

The Boc-protected scaffold has a molecular weight of 214.22 and a calculated logP of −0.32, while the Cbz analog (CAS 60846-91-5) possesses a higher MW of 248.24 and a consensus logP of +0.57 . The 34-Dalton mass reduction and more negative logP of the Boc compound translate into superior aqueous solubility and sharper chromatographic retention during reverse‑phase HPLC purification of downstream products.

Physicochemical properties Lipophilicity Purification

Deprotection Orthogonality: Acid‑Labile Boc vs. Hydrogenolytic Cbz for Multi‑Step Sequence Compatibility

The tert‑butyl carbamate group is cleaved under mild acidic conditions (typically TFA/DCM mixtures, 1–2 h at 0–25 °C), whereas the Cbz group requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH [1]. This orthogonal reactivity means that the Boc compound can be integrated into sequences that contain hydrogenation‑sensitive functionalities (e.g., alkenes, alkynes, or aryl halides) without risking premature Cbz cleavage or catalyst poisoning. The patent literature explicitly constructs 1‑aralkyl‑3‑(Boc‑amino)pyrrolidine‑2,5‑dione intermediates using exactly this Boc‑protected scaffold, confirming its compatibility with alkylation conditions that would deprotect a Cbz group [2].

Orthogonal deprotection Solid-phase synthesis Peptide chemistry

Direct Derivative Synthesis via Alkylation without Premature Deprotection: N‑Benzyl‑3‑Boc‑aminosuccinimide

In a reported one‑pot procedure, N‑tert‑butyloxycarbonylasparagine (Boc‑Asn) is converted directly to N‑benzyl‑3‑Boc‑aminopyrrolidine‑2,5‑dione (N‑benzyl‑3‑Boc‑aminosuccinimide) by reaction with 2 equivalents of benzyl bromide in the presence of cesium carbonate, without premature loss of the Boc group [1]. Under identical conditions, the Cbz analog would undergo partial hydrogenolysis in subsequent steps, and the free amine would require re‑protection, adding two synthetic steps. The Boc group thus streamlines the sequence by tolerating alkylation conditions that are incompatible with more labile protecting groups.

Alkylation tolerance Derivative synthesis Building-block efficiency

Best Research and Industrial Application Scenarios for tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate


Early‑Stage Medicinal Chemistry Hit Expansion Where Racemic Screening Precedes Chiral Resolution

The racemic Boc‑protected building block enables parallel synthesis of diverse N‑substituted 3‑aminosuccinimide libraries without chiral‑resolution overhead. At £114 per 100 mg, it is the most cost‑efficient entry point into this scaffold class, and its ambient‑temperature stability eliminates cold‑storage requirements during the rapid‑turnover cycles typical of hit‑to‑lead campaigns .

Solid‑Phase Peptide Synthesis (SPPS) Incorporating an Orthogonal Acid‑Labile Protecting Group

Because the Boc group is cleaved under mild acidic conditions while the peptide backbone can be protected with base‑labile Fmoc or hydrogenolytic Cbz groups, tert‑butyl N‑(2,5‑dioxopyrrolidin‑3‑yl)carbamate serves as an orthogonal building block for introducing the 3‑aminosuccinimide moiety into complex peptide sequences. This orthogonality eliminates the need for hydrogenation and guards against catalyst‑sensitive side‑chain modifications .

Synthesis of N‑Aralkyl‑3‑aminopyrrolidine‑2,5‑diones for Anticonvulsant Pharmacology

The Boc compound directly participates in cesium‑carbonate‑mediated N‑benzylation to yield N‑benzyl‑3‑Boc‑aminosuccinimide, a key intermediate en route to free 3‑aminopyrrolidine‑2,5‑dione derivatives with demonstrated in‑vivo anticonvulsant efficacy . The reported one‑pot benzylation protocol saves at least two protection‑deprotection steps compared with Cbz‑based routes, reducing overall cycle time and procurement cost per gram of final active agent.

Procurement for Laboratories Operating in Ambient‑Logistics Zones without Reliable Cold‑Chain Infrastructure

For laboratories in regions where refrigerated logistics are intermittent or prohibitively expensive, the Boc derivative's room‑temperature stability eliminates cold‑chain dependency. This decreases shipping surcharges and eliminates the risk of batch rejection due to warm‑chain excursions, ensuring supply‑chain resilience for research networks distributed across diverse climatic zones .

Quote Request

Request a Quote for tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.